1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one

Medicinal chemistry Ligand design Molecular recognition

1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one (CAS 318498-05-4) is a fully synthetic heterocyclic compound belonging to the pyridazin-4-one chemotype, characterized by a 3-(1-acylpyrazol-3-yl) substitution pattern and a 1-(4-chlorophenyl) appendage. The compound (MF: C₂₀H₁₂ClN₅O₄; MW: 421.79 g/mol) incorporates a 3-nitrobenzoyl moiety on the pyrazole ring, a structural feature that distinguishes it from other members of the BIONET pyridazinone collection produced by Key Organics and its global distributors.

Molecular Formula C20H12ClN5O4
Molecular Weight 421.8
CAS No. 318498-05-4
Cat. No. B2569618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one
CAS318498-05-4
Molecular FormulaC20H12ClN5O4
Molecular Weight421.8
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H12ClN5O4/c21-14-4-6-15(7-5-14)24-11-9-18(27)19(23-24)17-8-10-25(22-17)20(28)13-2-1-3-16(12-13)26(29)30/h1-12H
InChIKeyPOMWBNGFZBSJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one (CAS 318498-05-4): Baseline Identity and Procurement Context


1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one (CAS 318498-05-4) is a fully synthetic heterocyclic compound belonging to the pyridazin-4-one chemotype, characterized by a 3-(1-acylpyrazol-3-yl) substitution pattern and a 1-(4-chlorophenyl) appendage [1]. The compound (MF: C₂₀H₁₂ClN₅O₄; MW: 421.79 g/mol) incorporates a 3-nitrobenzoyl moiety on the pyrazole ring, a structural feature that distinguishes it from other members of the BIONET pyridazinone collection produced by Key Organics and its global distributors . As a specialized screening compound derived from the Oprea chemical library series, it is available from a limited number of authorized suppliers with declared purity ≥95% (Min. 95% per CymitQuimica specification; NLT 97% per MolCore specification) for laboratory research use only .

Why 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one Cannot Be Replaced by In-Class Analogs


Within the Key Organics/BIONET pyridazinone series, compounds sharing the 1-(4-chlorophenyl)-3-(1-acylpyrazol-3-yl)-4(1H)-pyridazinone scaffold constitute a tight congener group with CAS numbers clustered around the 318498 series . Despite this close structural relationship, the 3-nitrobenzoyl substituent introduces a distinct constellation of molecular recognition features—hydrogen bond acceptor (HBA) count, dipole moment, and electrostatic potential surface—that cannot be recapitulated by the 2-chlorobenzoyl (CAS 318498-10-1) , cinnamoyl (CAS 318498-12-3) , or unsubstituted pyrazole (CAS 318498-00-9) analogs. The quantitative differences in physicochemical descriptors documented in Section 3 demonstrate that each substituent alteration yields a structurally distinct chemical entity whose binding, solubility, and reactivity profiles are predicted to diverge from the target compound, making blind interchange scientifically unsound.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one Versus Closest Analogs


Hydrogen Bond Acceptor (HBA) Capacity: 3-Nitrobenzoyl vs. 2-Chlorobenzoyl and Cinnamoyl Analogs

The target compound bears the 3-nitrobenzoyl moiety (Ar–NO₂), contributing two additional hydrogen bond acceptor (HBA) atoms (nitro oxygens) compared to the 2-chlorobenzoyl analog (CAS 318498-10-1), which substitutes a chlorine atom incapable of hydrogen bonding, and two additional HBA atoms relative to the cinnamoyl analog (CAS 318498-12-3), which presents only a single carbonyl oxygen as the sole HBA on its acyl side chain [1]. This differential is quantifiable via the HBA count computed by Cactvs: the target compound has 7 HBA atoms, versus 4 HBA atoms for the 2-chlorobenzoyl analog and 4 HBA atoms for the cinnamoyl analog, representing a 75% increase in available hydrogen bond acceptor sites [2].

Medicinal chemistry Ligand design Molecular recognition

Chromatographic Lipophilicity (XLogP3) Differentiation from Polar and Non-Polar Analogs

The target compound's 3-nitro substituent introduces a strong electron-withdrawing effect that modulates lipophilicity. The computed XLogP3 for the target compound is 3.9 [1]. In contrast, the 2-chlorobenzoyl analog (no nitro group; two chlorines) is predicted to have a higher XLogP3 (approximately 4.5 by structural estimation), and the cinnamoyl analog (extended conjugated hydrocarbon chain, no polar nitro) is predicted to be more lipophilic (estimated XLogP3 ~4.8) . The unsubstituted pyrazole analog (CAS 318498-00-9, MW 272.70, lacking the entire aroyl substituent) has a drastically lower XLogP3 (~1.5–2.0) . The target compound occupies an intermediate lipophilicity range (XLogP3 = 3.9) that may confer a distinct balance between membrane permeability and aqueous solubility relative to more lipophilic or more polar congeners.

ADME prediction Lipophilicity Drug-likeness

Molecular Weight and Heavy Atom Count Differential Versus Lead-Like and Fragment-Like Analogs

The target compound (MW = 421.79 g/mol; 30 heavy atoms) falls within the 'lead-like' chemical space (MW 350–500 Da), whereas the unsubstituted pyrazole analog (CAS 318498-00-9; MW = 272.70 g/mol; 19 heavy atoms) occupies 'fragment-like' space (MW < 300 Da) [1]. The 2-chlorobenzoyl analog (MW = 411.24 g/mol) and cinnamoyl analog (MW = 402.83 g/mol) are closer in MW but differ by ~10–19 Da and by the absence of two nitrogen and two oxygen atoms, translating to a different heavy atom count and shape . The target compound's combination of MW (421.79), rotatable bond count (3), and hydrogen bond donor count (0) yields a computed topological polar surface area (TPSA) distinct from each comparator, affecting solubility and permeability predictions.

Chemical library design Fragment-based screening Lead optimization

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound has exactly 3 rotatable bonds (computed by Cactvs 3.4.8.24) [1]. The cinnamoyl analog (CAS 318498-12-3) bears an extended trans-cinnamoyl chain, adding at least +2 rotatable bonds (estimated ≥5), which increases conformational entropy and may reduce binding affinity due to a larger entropic penalty upon target engagement . The unsubstituted pyrazole analog (CAS 318498-00-9) has only 1 rotatable bond and is considerably more rigid . The target compound's 3 rotatable bonds position it in a low-flexibility regime (rotatable bond count ≤3), a property associated with higher ligand efficiency indices in fragment-to-lead optimization [2].

Conformational analysis Binding thermodynamics Ligand efficiency

Electron-Deficient Character and Chemical Reactivity: Nitrobenzoyl vs. Non-Nitro Analogs

The 3-nitro substituent on the benzoyl ring creates a strong electron-withdrawing effect (Hammett σₘ = +0.71 for NO₂) that renders the aromatic ring electron-deficient and susceptible to nucleophilic attack or bioreduction, a property absent in the 2-chlorobenzoyl analog (σₒ = +0.20 for Cl) and the cinnamoyl analog (no electron-withdrawing substituent on the phenyl ring) [1][2]. Pyridazinone rings themselves are already electron-deficient heterocycles requiring strong electron-donating substituents (e.g., two hydroxy/oxo groups) to become susceptible to electrophilic substitution [3]. The combination of a π-deficient pyridazinone core and a nitro-substituted benzoyl appendage creates a uniquely electron-poor molecular surface that differentiates this compound from all non-nitro analogs in the BIONET series. The nitro group also functions as a UV/Vis chromophore (λₘₐₓ ~260–270 nm characteristic for nitroaromatics), enabling detection and quantification methods that cannot be applied to the non-chromophoric 2-chlorobenzoyl or cinnamoyl analogs [4].

Electrophilicity Chemical probe design Covalent inhibition

Evidence-Based Application Scenarios for 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one in R&D and Procurement


Differentiated Screening in Kinase or Protein–Protein Interaction Assays Requiring High Hydrogen Bond Acceptor Density

The target compound's 7 HBA atoms (75% more than the 2-chlorobenzoyl and cinnamoyl analogs) [1] position it as a preferred screening candidate for biological targets where multiple directed hydrogen bonds to the hinge region or allosteric pockets are known to govern ligand recognition, such as ATP-binding sites of kinases with extended polar residue networks. Procurement of the 3-nitrobenzoyl variant rather than the HBA-poorer analogs ensures that the screening deck includes a maximal HBA-density representative of the scaffold class.

Nitroreductase-Dependent Prodrug or Hypoxia-Activated Probe Development Programs

The presence of the bioreducible 3-nitro group (Hammett σₘ = +0.71) [2] makes this compound uniquely suitable among the BIONET pyridazinone congeners for programs requiring nitroreductase-mediated activation, hypoxic tumor cell selectivity, or fluorescent turn-on probe design via nitro-to-amine reduction [3]. None of the 2-chlorobenzoyl, cinnamoyl, or unsubstituted pyrazole analogs contain a redox-active nitro handle.

Fragment-to-Lead Optimization Campaigns Requiring Lead-Like Starting Points with Low Conformational Flexibility

With a molecular weight of 421.79 g/mol, 30 heavy atoms, and only 3 rotatable bonds [4], the target compound occupies a favorable lead-like chemical space while maintaining low conformational entropy. This profile makes it a superior starting point for structure-based optimization relative to the cinnamoyl analog (≥5 rotatable bonds, higher entropic penalty) and the fragment-sized analog (MW 272.70, insufficient complexity for secondary pharmacophore interactions) .

SAR Studies Exploring the Role of Electron-Withdrawing Substituents on Pyridazinone-Based Biological Activity

As the sole representative of the 3-nitrobenzoyl substitution pattern within the 318498-CAS series, this compound is indispensable for structure–activity relationship (SAR) investigations that seek to correlate electron deficiency and hydrogen-bonding capacity with in vitro potency or selectivity. Its computed XLogP3 of 3.9 [5] places it at a lipophilicity midpoint relative to more hydrophobic and more hydrophilic analogs, enabling systematic exploration of the lipophilicity–activity landscape.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.